molecular formula C14H4Br10O2 B1672682 1,2-Bis(pentabromophenoxy)ethane CAS No. 61262-53-1

1,2-Bis(pentabromophenoxy)ethane

Cat. No.: B1672682
CAS No.: 61262-53-1
M. Wt: 1003.2 g/mol
InChI Key: JJEPQBZQAGCZTH-UHFFFAOYSA-N
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Description

FireMaster 695 is a biochemical.

Mechanism of Action

Target of Action

FireMaster 695 primarily targets the flame propagation process in materials. It is designed to interfere with the combustion process, reducing the flammability of the material .

Mode of Action

The mode of action of FireMaster 695 involves the release of bromine atoms during combustion. These atoms can capture free radicals involved in the flame propagation process, thereby interrupting the combustion cycle and suppressing the flame .

Biochemical Pathways

FireMaster 695 and its components have been shown to enhance adipogenesis and the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ) on the adipocyte protein 2 (aP2) promoter . This suggests that FireMaster 695 may interact with biochemical pathways involved in fat cell differentiation and development.

Pharmacokinetics

It is known that the compound is highly persistent and has a low solubility, suggesting that it may have poor bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FireMaster 695.

Result of Action

The primary result of FireMaster 695’s action is the reduction of flammability in materials. By interfering with the combustion process, it helps to prevent the spread of fire . On a molecular level, FireMaster 695 and its components have been shown to enhance adipogenesis, suggesting potential effects on fat cell development .

Action Environment

The efficacy and stability of FireMaster 695 can be influenced by various environmental factors. For instance, exposure to light and heat can potentially degrade the compound, reducing its effectiveness . Furthermore, the compound’s persistence and potential for bioaccumulation mean that it can remain in the environment for extended periods .

Biochemical Analysis

Biochemical Properties

1,2-Bis(pentabromophenoxy)ethane interacts with several biomolecules, including enzymes and proteins, within biological systems. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. This interaction can lead to the inhibition of these enzymes, affecting the metabolic processes in cells . Additionally, this compound can interact with cellular receptors, potentially disrupting normal cellular signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects . Furthermore, this compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can activate the aryl hydrocarbon receptor, resulting in changes in gene expression and disruption of normal cellular functions . The compound’s ability to induce oxidative stress further contributes to its toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. It has been observed that the compound is relatively stable, with minimal degradation over time. Long-term exposure to this compound can lead to persistent changes in cellular function, including sustained oxidative stress and chronic activation of the aryl hydrocarbon receptor . These effects highlight the potential for long-term toxicity in exposed organisms.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound may cause mild oxidative stress and minor changes in gene expression. At higher doses, significant toxic effects have been observed, including liver damage, disruption of endocrine function, and increased mortality . These findings underscore the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes. The metabolic pathways involve the hydroxylation and debromination of the compound, leading to the formation of various metabolites These metabolites can further interact with cellular components, potentially leading to additional toxic effects

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to prolonged exposure and increased risk of toxicity. The compound’s distribution within the body is influenced by its lipophilicity and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria. These organelles are critical for the compound’s activity, as they house the enzymes and receptors it interacts with . The localization to these compartments can lead to targeted effects on cellular metabolism and energy production. Additionally, post-translational modifications may direct the compound to specific subcellular locations, influencing its activity and function.

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEPQBZQAGCZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Br10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886428
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61262-53-1
Record name 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61262-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FireMaster 695
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061262531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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